N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide
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Overview
Description
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.401 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a phenylethyl group, and a methylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide typically involves the reaction of 4-methylphenylamine with 1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted amides .
Scientific Research Applications
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide
- N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
- N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylamide
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-18(11-9-14)21-20(24)17-12-19(23)22(13-17)15(2)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
QWOVCZWLNWLVGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
solubility |
48.4 [ug/mL] |
Origin of Product |
United States |
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